molecular formula C26H18N4S B4303482 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

Cat. No.: B4303482
M. Wt: 418.5 g/mol
InChI Key: LSTYWFBHTGHEHU-UHFFFAOYSA-N
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Description

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety linked to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the nicotinonitrile core through a thioether linkage. The reaction conditions often involve the use of solvents like methanol and catalysts such as potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile is unique due to its combination of a benzimidazole moiety with a nicotinonitrile core, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4S/c27-16-21-20(18-9-3-1-4-10-18)15-24(19-11-5-2-6-12-19)30-26(21)31-17-25-28-22-13-7-8-14-23(22)29-25/h1-15H,17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTYWFBHTGHEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile
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2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile

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